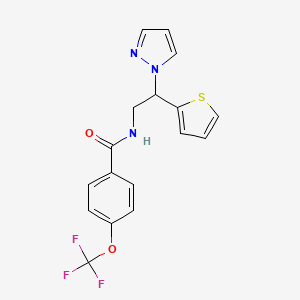

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

The compound is synthesized through a series of organic reactions that typically involve the formation of the pyrazole and thiophene rings, followed by the introduction of the trifluoromethoxybenzamide moiety. The general synthetic route includes:

- Formation of the Pyrazole Ring : This can be achieved using hydrazine and an α,β-unsaturated ketone.

- Introduction of the Thiophene Ring : This may involve cross-coupling reactions such as Suzuki or Stille coupling.

- Attachment of the Trifluoromethoxybenzamide Moiety : This is typically done through a condensation reaction between the amine group of the pyrazole-thiophene intermediate and a suitable benzoyl chloride derivative.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It may act on G-protein coupled receptors (GPCRs) or other receptor types, influencing cellular responses.

- Autophagy Regulation : Similar compounds have been shown to modulate autophagic processes, potentially impacting cancer cell survival under stress conditions .

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, some pyrazole derivatives have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds often disrupt mTORC1 activity, leading to increased autophagy and altered cell survival mechanisms .

4.1 Structure-Activity Relationship (SAR) Studies

A detailed SAR study on related pyrazole-benzamide compounds revealed that modifications to the benzamide moiety significantly influenced biological activity. For example, variations in substituents on the benzene ring affected both potency and selectivity against cancer cell lines .

4.2 In Vitro Studies

In vitro assays have demonstrated that certain derivatives can effectively inhibit cancer cell growth while exhibiting low cytotoxicity towards normal cells. For example, compounds structurally similar to this compound showed IC50 values in the range of micromolar concentrations against various human cancer cell lines .

5. Data Table of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Antiproliferative | TBD | MIA PaCa-2 |

| Related Pyrazole Derivative | Autophagy Modulator | <0.5 | HeLa |

| Thiophene-Pyrazole Compound | Antimicrobial | 3.73 | M. tuberculosis |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for antibiotic development.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

| 10d | B. subtilis | 14 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro, particularly through stabilization of human red blood cell membranes, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

This compound has shown promising results in anticancer studies, with significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.08 |

| A549 | 0.15 |

| HeLa | 0.12 |

These findings suggest mechanisms such as apoptosis induction and inhibition of cell proliferation.

Study on Antimicrobial Activity

A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, demonstrating promising results in inhibiting bacterial growth.

Evaluation of Anti-inflammatory Properties

Research indicated that similar compounds exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers.

Anticancer Evaluation

A comparative study showed that the compound had superior cytotoxic effects against breast cancer cells compared to traditional chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the thiophene and pyrazole rings. Key reagents and conditions include:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Thiophene oxidation | Potassium permanganate (KMnO₄) | Acidic medium (H₂SO₄) | Thiophene oxide derivatives |

| Pyrazole oxidation | Chromium trioxide (CrO₃) | Acetic acid | Oxygenated pyrazole derivatives |

The thiophene ring is susceptible to oxidation due to its aromatic nature, forming epoxide derivatives under acidic conditions. The pyrazole ring may undergo partial oxidation, generating carbonyl-containing intermediates.

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS):

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| NAS reactions | Amines (e.g., NH₃, NH₂R) | Basic medium (NaOH, K₂CO₃) | Substituted benzamide derivatives |

| NAS reactions | Thiols (e.g., SH⁻, RSH) | Basic medium (NaOH, K₂CO₃) | Trifluoromethoxy-substituted derivatives |

The trifluoromethoxy group acts as a leaving group under basic conditions, enabling substitution with nucleophiles such as amines or thiols.

Amide Hydrolysis

The benzamide group may undergo hydrolysis under specific conditions:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl or H₂SO₄ | High temperature | Benzoic acid + amine derivatives |

| Basic hydrolysis | NaOH or KOH | Aqueous medium | Benzamide salt + amine derivatives |

Hydrolysis of the amide bond could generate carboxylic acid and amine derivatives, though this reaction is less frequently observed compared to oxidation or substitution .

Reduction Reactions

Reduction typically targets double bonds or electron-deficient groups:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Pyrazole reduction | LiAlH₄ or H₂/Pd/C | Dry ether or THF | Reduced pyrazole derivatives |

| Thiophene reduction | H₂/Pd/C | Ethanol or DMF | Hydrogenated thiophene derivatives |

The pyrazole ring may undergo partial reduction to form dihydropyrazole derivatives, while the thiophene ring could be hydrogenated under catalytic conditions.

Cross-Coupling Reactions

Though not explicitly detailed in sources, structural analogs suggest potential for cross-coupling:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Suzuki coupling | Boronic acids, Pd catalysts | DMF/water, heat | Cross-coupled derivatives |

The benzamide and pyrazole moieties could participate in Suzuki coupling if functionalized with appropriate leaving groups .

Key Findings from Research

-

Reactivity Patterns :

-

The trifluoromethoxy group is highly electron-withdrawing, facilitating nucleophilic substitution.

-

Thiophene and pyrazole rings exhibit distinct oxidation propensities, with thiophene being more reactive under acidic conditions.

-

-

Biological Implications :

-

Synthetic Considerations :

Structural Stability and Reaction Limitations

-

Steric Effects : The ethyl linker between pyrazole and thiophene may hinder certain reactions due to spatial constraints.

-

Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes intermediates in substitution reactions but may reduce reactivity in other processes.

Eigenschaften

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCFJQPUPUVUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.